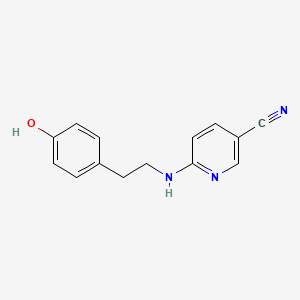
2-Bromo-5-fluorobenzylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-fluorobenzylzinc bromide is an organozinc compound that is widely used in organic synthesis. It is a reagent in the Negishi coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is particularly useful due to its ability to introduce both bromine and fluorine atoms into organic molecules, which can significantly alter their chemical properties.
Preparation Methods
2-Bromo-5-fluorobenzylzinc bromide can be synthesized through the reaction of 2-bromo-5-fluorobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as a palladium complex, to facilitate the formation of the organozinc compound. The reaction conditions often involve low temperatures to ensure the stability of the product.
Chemical Reactions Analysis
2-Bromo-5-fluorobenzylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Negishi coupling reactions to form carbon-carbon bonds with various electrophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF. The major products formed from these reactions depend on the specific electrophiles and nucleophiles involved.
Scientific Research Applications
2-Bromo-5-fluorobenzylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biological molecules, such as peptides and proteins, to study their functions.
Industry: It is used in the production of materials with specific chemical properties, such as polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluorobenzylzinc bromide involves the formation of a carbon-zinc bond, which is highly reactive and can readily form new carbon-carbon bonds with electrophiles. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar compounds to 2-Bromo-5-fluorobenzylzinc bromide include:
2-Bromo-5-fluorobenzyl bromide: This compound is a precursor in the synthesis of this compound and shares similar reactivity.
2-Bromo-5-fluorobenzonitrile: This compound also contains bromine and fluorine atoms and is used in similar types of reactions.
2-Bromo-5-fluorobenzotrifluoride: Another related compound that is used in organic synthesis for introducing fluorine atoms.
The uniqueness of this compound lies in its ability to form highly reactive organozinc intermediates, which can be used in a wide range of synthetic applications.
Properties
Molecular Formula |
C7H5Br2FZn |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
1-bromo-4-fluoro-2-methanidylbenzene;bromozinc(1+) |
InChI |
InChI=1S/C7H5BrF.BrH.Zn/c1-5-4-6(9)2-3-7(5)8;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
ZLZLKTSJDLISII-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1)F)Br.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


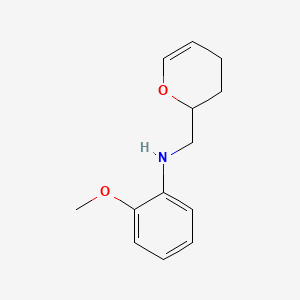

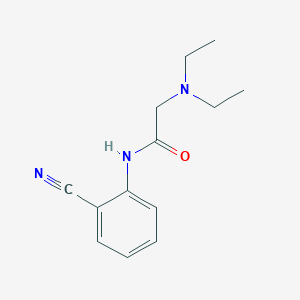
![zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoate;hydron](/img/structure/B14901808.png)

![(S)-tert-Butyl (2-methoxy-9-methyl-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-7-yl)carbamate](/img/structure/B14901819.png)
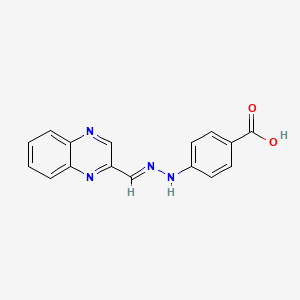
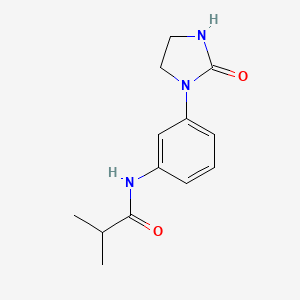
![Spiro[3.3]heptan-2-yl L-alaninate hydrochloride](/img/structure/B14901847.png)
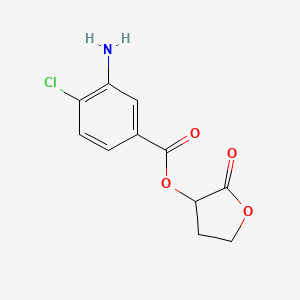
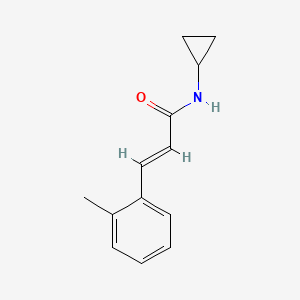
![3,3'-Diethoxy-[1,1'-biphenyl]-4,4'-dicarboxylicacid](/img/structure/B14901868.png)
